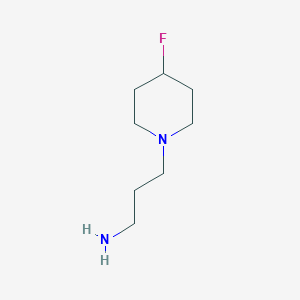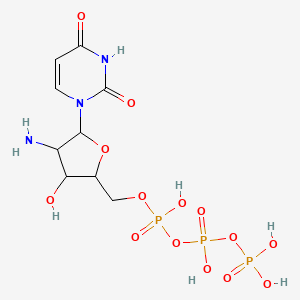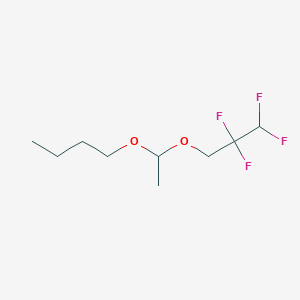![molecular formula C11H14N2O5S B12081096 7-(Ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12081096.png)
7-(Ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic compound that belongs to the class of beta-lactam antibiotics. This compound is structurally related to cephalosporins, which are widely used in the treatment of bacterial infections due to their broad-spectrum antibacterial activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid typically involves multiple steps starting from 7-aminocephalosporanic acid (7-ACA). . The process involves regioselective acylation and esterification steps to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of diphenyldiazomethane as a masking group for the carboxylic group in the cephalosporin nucleus is common, although its hazardous nature requires careful handling .
Analyse Chemischer Reaktionen
Types of Reactions
7-(Ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
7-(Ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other beta-lactam antibiotics.
Biology: Studied for its antibacterial properties and mechanism of action against various bacterial strains.
Medicine: Investigated for its potential use in treating bacterial infections resistant to other antibiotics.
Industry: Utilized in the production of cephalosporin derivatives for pharmaceutical applications.
Wirkmechanismus
The compound exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It targets penicillin-binding proteins (PBPs) involved in the cross-linking of peptidoglycan layers, leading to cell lysis and death. The presence of the beta-lactam ring is crucial for its activity, as it mimics the D-Ala-D-Ala moiety of peptidoglycan precursors, allowing it to bind to PBPs effectively .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cefbuperazone
- Cefmetazole
- 7-aminocephalosporanic acid (7-ACA)
Uniqueness
7-(Ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is unique due to its specific structural modifications, such as the ethoxycarbonylamino group, which enhances its stability and antibacterial activity compared to other cephalosporins .
Eigenschaften
Molekularformel |
C11H14N2O5S |
|---|---|
Molekulargewicht |
286.31 g/mol |
IUPAC-Name |
7-(ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C11H14N2O5S/c1-3-18-11(17)12-6-8(14)13-7(10(15)16)5(2)4-19-9(6)13/h6,9H,3-4H2,1-2H3,(H,12,17)(H,15,16) |
InChI-Schlüssel |
BMFXXIXASGEOOS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1C2N(C1=O)C(=C(CS2)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


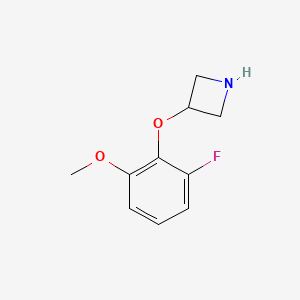
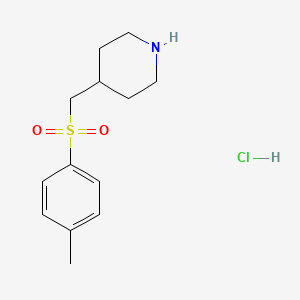
![6-Fluoro-3-iodoimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B12081036.png)



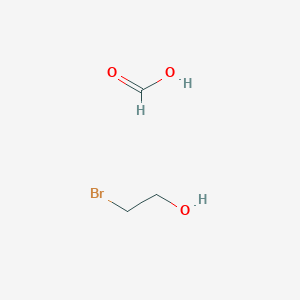

![O-[2-(3,5-Dichlorophenyl)ethyl]hydroxylamine](/img/structure/B12081058.png)
![3-[[1-[2-(4-Fluorophenyl)ethyl]piperidin-4-yl]-hydroxymethyl]-2-methoxyphenol](/img/structure/B12081061.png)
